molecular formula C8H10N2O2 B564120 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid CAS No. 104331-26-2

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid

Cat. No.: B564120
CAS No.: 104331-26-2
M. Wt: 166.18
InChI Key: WLZUCXIQGPPJFX-UHFFFAOYSA-N
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Description

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is a heterocyclic compound containing both nitrogen and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and thiourea, the reaction proceeds through intermediate stages involving condensation and cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of amino and carboxylic acid groups within a heterocyclic framework makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-3-1-6-2-4-10-7(5-6)8(11)12/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZUCXIQGPPJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=CC=C1C=CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723619
Record name 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104331-26-2
Record name 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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